molecular formula C21H34O2 B10767205 methyl (8Z,11E,14Z,17Z)-icosa-8,11,14,17-tetraenoate

methyl (8Z,11E,14Z,17Z)-icosa-8,11,14,17-tetraenoate

Cat. No.: B10767205
M. Wt: 318.5 g/mol
InChI Key: OHQGIWOBGITZPC-SWVOBEGWSA-N
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Description

.omega.-3 Arachidonic Acid methyl ester is a methyl ester derivative of .omega.-3 arachidonic acid, a polyunsaturated fatty acid characterized by its four double bonds in a specific configuration. This compound is a rare fatty acid and is considered an essential dietary nutrient necessary for normal growth and development . It is known for its role in reducing inflammation, autoimmune activity, thrombosis, and platelet activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of .omega.-3 Arachidonic Acid methyl ester typically involves the esterification of .omega.-3 arachidonic acid. This process can be carried out using various methods, including:

    Fischer Esterification: This method involves reacting .omega.-3 arachidonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions to drive the reaction to completion.

    Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of .omega.-3 arachidonic acid with methanol at room temperature.

Industrial Production Methods

Industrial production of .omega.-3 Arachidonic Acid methyl ester often employs large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

.omega.-3 Arachidonic Acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reduction of .omega.-3 Arachidonic Acid methyl ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

    Substitution: The ester group in .omega.-3 Arachidonic Acid methyl ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxygen, ozone, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, .omega.-3 Arachidonic Acid methyl ester is used as a precursor for the synthesis of various bioactive molecules. Its unique structure makes it a valuable starting material for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, .omega.-3 Arachidonic Acid methyl ester is studied for its role in cellular signaling and membrane fluidity. It is also used in studies investigating the effects of .omega.-3 fatty acids on inflammation and immune response.

Medicine

In medicine, .omega.-3 Arachidonic Acid methyl ester is explored for its potential therapeutic benefits, including its anti-inflammatory and cardioprotective properties. It is also being investigated for its role in the treatment of autoimmune diseases and metabolic disorders.

Industry

In the industrial sector, .omega.-3 Arachidonic Acid methyl ester is used in the formulation of dietary supplements and functional foods. Its health benefits make it a popular ingredient in products aimed at improving cardiovascular health and reducing inflammation.

Mechanism of Action

.omega.-3 Arachidonic Acid methyl ester exerts its effects through various molecular targets and pathways. It is incorporated into cell membranes, where it influences membrane fluidity and signaling pathways. The compound is also metabolized into bioactive lipid mediators, such as prostaglandins and leukotrienes, which play crucial roles in regulating inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Docosahexaenoic Acid (DHA) methyl ester
  • Eicosapentaenoic Acid (EPA) methyl ester
  • Alpha-Linolenic Acid (ALA) methyl ester

Uniqueness

Compared to other .omega.-3 fatty acid methyl esters, .omega.-3 Arachidonic Acid methyl ester is unique due to its specific structure and the presence of four double bonds. This configuration gives it distinct biochemical properties and makes it particularly effective in modulating inflammation and immune responses .

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl (8Z,11E,14Z,17Z)-icosa-8,11,14,17-tetraenoate

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4-,8-7-,11-10+,14-13-

InChI Key

OHQGIWOBGITZPC-SWVOBEGWSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C/C/C=C\CCCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC

Origin of Product

United States

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